

HPLC method for 2,4-Dibromo-6-nitrophenol analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromo-6-nitrophenol**

Cat. No.: **B092448**

[Get Quote](#)

An Application Note for the Analysis of **2,4-Dibromo-6-nitrophenol** by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

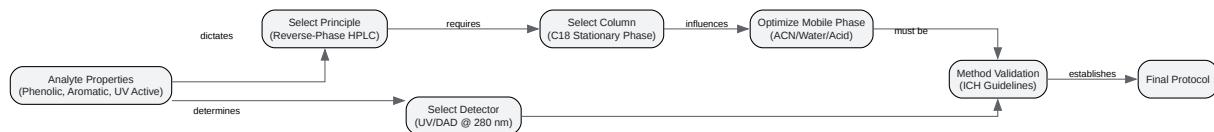
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **2,4-Dibromo-6-nitrophenol**. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol details the rationale behind chromatographic parameter selection, step-by-step procedures for sample and standard preparation, and a comprehensive overview of method validation according to the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

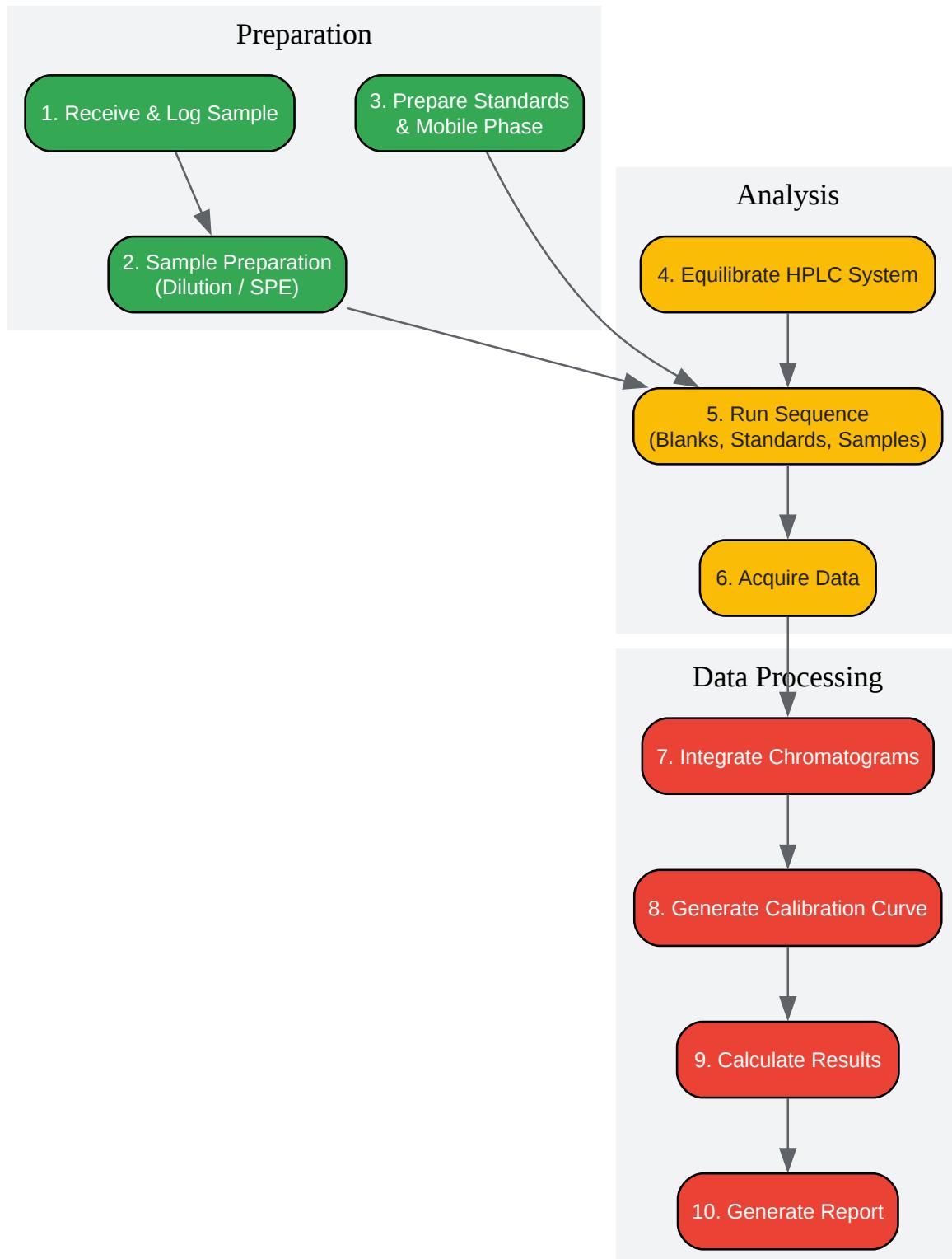
Introduction and Scientific Rationale

2,4-Dibromo-6-nitrophenol is a halogenated nitrophenolic compound. The accurate quantification of such compounds is critical in various fields, including environmental monitoring, pharmaceutical impurity profiling, and chemical synthesis quality control. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique due to its high resolution, sensitivity, and reproducibility.[\[2\]](#)[\[4\]](#)

The method described herein is based on reverse-phase chromatography, which is perfectly suited for separating moderately polar aromatic compounds like **2,4-Dibromo-6-nitrophenol**

from non-polar and highly polar impurities. The selection of a C18 stationary phase provides excellent hydrophobic interaction, while the acidified mobile phase ensures the analyte remains in its neutral, non-ionized form, leading to sharp, symmetrical peaks and consistent retention times.


Analyte Physicochemical Properties


Understanding the analyte's properties is fundamental to developing a robust HPLC method. Key characteristics of **2,4-Dibromo-6-nitrophenol** are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ Br ₂ NO ₃	[5] [6]
Molecular Weight	296.90 g/mol	[5] [6]
Melting Point	118 °C	[5]
Structure	Aromatic phenol with two bromine and one nitro group substituents.	[6] [7]
pKa	The phenolic proton is acidic and influenced by the electron-withdrawing nitro and bromo groups. An acidic mobile phase (pH < 4) is used to suppress ionization.	
UV Absorbance	The conjugated aromatic system and nitro group result in strong UV absorbance, making UV detection a suitable choice.	

Method Development Logic

The development of this method followed a logical progression, beginning with the analyte's chemical nature and culminating in a fully validated procedure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. 2,4-Dibromo-6-nitrophenol | CAS 15969-09-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 2,4-Dibromo-6-nitrophenol | C6H3Br2NO3 | CID 101469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-dibromo-6-nitrophenol [stenutz.eu]
- To cite this document: BenchChem. [HPLC method for 2,4-Dibromo-6-nitrophenol analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092448#hplc-method-for-2-4-dibromo-6-nitrophenol-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com